molecular formula C13H21NO4 B2663085 Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate CAS No. 2169630-15-1

Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B2663085
CAS No.: 2169630-15-1
M. Wt: 255.314
InChI Key: IHYCVPHRMVCMQN-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate (CAS: 954236-44-3) is a spirocyclic compound featuring a bicyclic structure with a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system. The tert-butyl carboxylate group serves as a protective moiety, enhancing stability during synthetic processes. Its molecular formula is C₁₂H₁₃NO₃ (calculated molecular weight: 223.24 g/mol) . This compound is widely utilized in medicinal chemistry as a scaffold for GABA analogs and other bioactive molecules due to its rigid spirocyclic framework, which mimics natural product architectures .

Properties

IUPAC Name

tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-10(15)8-13(14)4-6-17-7-5-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYCVPHRMVCMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC12CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of a spiro intermediate with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate has been studied for its potential therapeutic applications, particularly in the context of pain management and neurological disorders.

Case Study: FAAH Inhibition

A notable application is its role as a fatty acid amide hydrolase (FAAH) inhibitor. Research has indicated that compounds similar to tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane derivatives exhibit efficacy in treating FAAH-mediated conditions such as chronic pain and anxiety disorders. For instance, a study demonstrated that derivatives of this compound could effectively reduce pain responses in animal models, suggesting potential for development into analgesic medications .

Synthetic Applications

The compound's unique spirocyclic structure allows it to serve as an intermediate in various organic synthesis reactions.

Synthesis of Complex Molecules

Researchers have utilized this compound as a precursor for synthesizing more complex molecules through multi-step reactions. This includes the formation of indene derivatives, which are important in the synthesis of pharmaceuticals and agrochemicals. A documented procedure involved the reaction of this compound with sodium methoxide, leading to high yields of desired products .

Data Table: Summary of Applications

Application Description References
FAAH InhibitionPotential treatment for chronic pain and anxiety disorders
Organic SynthesisIntermediate for synthesizing complex organic molecules
Medicinal Chemistry ResearchInvestigated for anti-inflammatory and analgesic properties

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, altering their activity, and affecting downstream biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structural analogues of tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate, highlighting variations in substituent positions, heteroatom composition, and functional groups:

Compound Name CAS Number Molecular Formula Key Structural Differences Purity/Synthetic Yield References
Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate 1211582-76-1 C₁₂H₁₃NO₃ Oxo group at position 8 instead of 3 95%
Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate 191805-29-5 C₁₃H₂₁NO₃ Oxo group at position 1; additional methyl 97%
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate 203661-69-2 C₁₃H₂₁NO₃ Smaller spiro ring system (3.5 instead of 4.5) 98% (similarity score)
Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate N/A C₁₃H₂₁N₂O₄ Two nitrogen atoms (3,8-diaza) 95%
Tert-butyl 6-methyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate N/A C₁₃H₂₁NO₃ Methyl substituent at position 6 53% synthetic yield

Physicochemical and Stability Profiles

Property Target Compound Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate
Appearance Not reported White to yellow solid White to yellow solid
Melting Point Not reported Not reported Not reported
Stability Stable under storage Stable Stable
Solubility Not reported Not reported Not reported
Safety Hazards No data Irritant (skin/eyes) Irritant (skin/eyes)

Sources:

Biological Activity

Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate (CAS No. 954236-44-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • IUPAC Name : tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Physical Form : Solid
  • Purity : 97% .

Antibacterial Activity

Recent studies have highlighted the potential of spirocyclic compounds as antibacterial agents. For instance, compounds similar to tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane have demonstrated effective inhibition against bacterial topoisomerases, which are critical for bacterial DNA replication and transcription . This mechanism suggests that such compounds could serve as dual inhibitors targeting both DNA gyrase and topoisomerase IV, leading to potent antibacterial effects.

Anticancer Potential

The spirocyclic framework has also been associated with anticancer properties. Research indicates that modifications in the structure can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways involved in cell survival .

Case Studies and Research Findings

  • Study on Structural Analogues :
    A study exploring various structural analogues of spirocyclic compounds found that modifications at specific positions significantly influenced their biological activity. Compounds with a similar scaffold exhibited IC50 values indicating potent antibacterial activity against resistant strains .
  • In Vitro Assays :
    In vitro assays have been conducted to assess the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that certain derivatives led to a significant reduction in cell viability, suggesting a promising avenue for further development .
  • Screening for Biological Activity :
    A dissertation focused on developing screening assays for type III secretion systems in bacteria highlighted the importance of evaluating new compounds like tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane for their potential to inhibit bacterial virulence factors .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntibacterialInhibition of DNA gyrase and topo IV
AnticancerInduction of apoptosis; inhibition of proliferation
CytotoxicityReduction in cell viability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate, and how do reaction conditions affect yield?

  • Methodological Answer : The compound can be synthesized via Boc protection of a spirocyclic precursor. A high-yield route (94%) involves dissolving 8-oxa-2-azaspiro[4.5]decan-1-one in dry dichloromethane with triethylamine and DMAP, followed by dropwise addition of Boc₂O at 0°C and stirring at room temperature for 16 hours . Lower yields (50%) are observed in coupling reactions using acetonitrile, potassium carbonate, and prolonged heating (55°C for 6 days), likely due to steric hindrance or incomplete Boc-deprotection .

Q. What purification techniques are recommended for this compound, and how do solvent systems influence efficiency?

  • Methodological Answer : Flash column chromatography with gradients of dichloromethane/methanol (100:0 to 90:10) effectively isolates the product while minimizing polar impurities . Alternatively, aqueous workup (washing with saturated NaCl and 10% NaHSO₄) followed by drying over Na₂SO₄ and vacuum concentration is suitable for intermediates . Solvent polarity adjustments are critical to separate byproducts with similar Rf values.

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : The compound is classified under GHS H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Handling requires nitrile gloves, closed-system ventilation, and full-body chemical-resistant suits. Storage must be refrigerated (2–8°C) in tightly sealed containers to prevent moisture ingress .

Q. Which spectroscopic methods are suitable for characterizing the compound's structure?

  • Methodological Answer : LC-MS (ESI+) confirms molecular weight (e.g., m/z 607.1 [M+H]⁺ for intermediates) . ¹H/¹³C NMR in CDCl₃ resolves spirocyclic protons (e.g., δ 1.34–1.22 ppm for tert-butyl groups) and carbonyl signals (δ ~170 ppm). IR spectroscopy identifies Boc C=O stretches (~1740 cm⁻¹) .

Q. How should the compound be stored to maintain stability, and what are the risks of improper storage?

  • Methodological Answer : Refrigeration (2–8°C) in anhydrous conditions is critical to prevent hydrolysis of the Boc group. Improper storage (e.g., exposure to humidity or light) leads to decomposition, evidenced by discoloration (yellowing) or insoluble precipitates .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in coupling reactions involving This compound?

  • Methodological Answer : Low yields in SN2 coupling (e.g., alkylation with bromoethoxy derivatives) may arise from steric hindrance at the spirocyclic nitrogen. Optimize by using polar aprotic solvents (e.g., DMF), increasing reaction time (>24 hours), or switching to milder bases (e.g., Cs₂CO₃ instead of K₂CO₃) . Monitor progress via TLC with ninhydrin staining for free amines.

Q. What mechanistic insights explain the stereochemical outcomes in the reduction of the ketone moiety during synthesis?

  • Methodological Answer : Lithium triethylborohydride selectively reduces the ketone to a secondary alcohol via a six-membered cyclic transition state, favoring axial attack due to spirocyclic ring constraints. The resultant stereochemistry is confirmed by NOESY correlations between the hydroxyl proton and adjacent methylene groups .

Q. How do structural modifications of the spirocyclic core influence biological activity in medicinal chemistry applications?

  • Methodological Answer : Derivatives with fluorophenyl or benzothiazole substituents exhibit enhanced binding to kinase targets (e.g., Ras inhibitors) due to increased lipophilicity and π-π stacking. The spirocyclic scaffold’s rigidity improves metabolic stability compared to linear analogs .

Q. What analytical strategies resolve contradictions in reported melting points or solubility data for this compound?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify melting point variations and Karl Fischer titration to quantify moisture content. Solubility profiles should be assessed in DMSO-d₆ for NMR consistency .

Q. What are the implications of the compound's GHS hazard classifications on large-scale laboratory synthesis protocols?

  • Methodological Answer : H335 (respiratory irritation) mandates closed-system reactors and HEPA filtration. Scale-up requires inert atmosphere (N₂/Ar) to prevent electrostatic discharge, as the compound’s dust forms explosive mixtures .

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